[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers
Overview
Description
“[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol” is a chemical compound with the CAS Number: 1692498-55-7 . It has a molecular weight of 168.24 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(prop-2-yn-1-yloxy)cyclohexyl)methanol . The InChI code for this compound is 1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.24 . It is in liquid form and is stored at a temperature of 4 degrees .Scientific Research Applications
Palladium-catalyzed Synthesis
Palladium-catalyzed synthesis processes involving 4-yn-1-ols, related to the structure of "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol", are used to synthesize tetrahydrofurans, a key component in various organic reactions. One specific method involves oxidative cyclization–alkoxycarbonylation, leading to the formation of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This process showcases the compound's utility in complex organic synthesis, particularly in creating cyclic structures with potential applications in pharmaceuticals and material science (Gabriele et al., 2000).
Calorimetric Data Analysis
In studies of excess molar enthalpies of cyclohexanol with various alkanols, compounds related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" have been examined. These studies provide vital data on the thermodynamic properties of these mixtures, crucial for understanding the energetics of molecular interactions in solution. Such insights can be pivotal in designing reaction conditions in chemical manufacturing and pharmaceutical formulation (Zarei, Parvini & Behroozi, 2012).
Viscosity and Density Measurements
The physical properties, such as densities and viscosities, of mixtures involving compounds structurally related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" have been extensively studied. These properties are essential for the formulation of chemical products where the flow characteristics and mixture homogeneity are critical, such as in paints, lubricants, and pharmaceuticals (Yan et al., 2009).
Chiral Ligand Synthesis
Enantiopure compounds structurally related to "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" are synthesized for use as chiral ligands in catalytic reactions. These ligands are crucial in achieving high stereoselectivity in chemical synthesis, which is particularly important in the pharmaceutical industry where the activity of a drug can significantly depend on its chirality (Alvarez-Ibarra et al., 2010).
Crystallographic Studies
Crystallographic studies involving compounds like "[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol" provide detailed insights into molecular structures and intermolecular interactions. These studies are foundational for understanding the properties of materials and for designing new molecules with desired physical and chemical characteristics (Ge et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(4-prop-2-ynoxycyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNULVYUNJHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Prop-2-ynoxycyclohexyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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